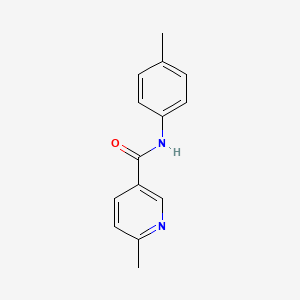![molecular formula C13H12ClFN2O B7537934 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as PNU-74654, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and targeting cancer stem cells. Inflammation is another area of research where this compound has shown promise, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
作用機序
The mechanism of action of 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, this compound induces DNA damage and apoptosis in cancer cells, while reducing inflammation and oxidative stress in other disease models. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, reduction of inflammation, and modulation of signaling pathways. In cancer cells, this compound has been shown to induce DNA damage and apoptosis, while reducing the activity of cancer stem cells. Inflammation is another area where this compound has shown promise, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models of arthritis and colitis. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
実験室実験の利点と制限
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it a valuable compound for scientific research. Additionally, this compound has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for studying various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine optimal dosages and treatment protocols.
将来の方向性
There are several future directions for research on 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosages and treatment protocols for this compound, as well as its potential side effects and toxicity. Other areas of research could focus on the development of new compounds based on the structure of this compound, as well as the identification of new targets for PARP inhibition. Overall, this compound has significant potential for future research in various areas of scientific inquiry.
合成法
The synthesis of 4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 2-fluorobenzylamine with 4-chloropyrrole-2-carboxylic acid followed by N-methylation of the resulting intermediate using formaldehyde and sodium cyanoborohydride. The final product is obtained after purification using chromatography techniques. The synthesis of this compound has been optimized for high yield and purity, making it a valuable compound for scientific research.
特性
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-17(8-9-4-2-3-5-11(9)15)13(18)12-6-10(14)7-16-12/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFVHMRZMNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)

![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
